molecular formula C10H12O2 B140370 2-methyl-2-phenylpropanoic acid CAS No. 826-55-1

2-methyl-2-phenylpropanoic acid

Cat. No. B140370
Key on ui cas rn: 826-55-1
M. Wt: 164.2 g/mol
InChI Key: YYEROYLAYAVZNW-UHFFFAOYSA-N
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Patent
US06974829B2

Procedure details

A solution of 0.10 mole (1 eq.) of α,α-dimethylphenylacetic acid methyl ester 2 in 150 mL of MeOH and 50 mL of water was added 1.02 mole (10. 1 eq.) of KOH pellets. After stirring at room temperature for 3.5 days, the methanol was stripped off by rotary evaporation. To the residual liquid was added 100 mL of water and enough concentrated HCl to bring to ˜pH 3. The aqueous solution was extracted with Et2O (3×100 mL). The combined organic layers were dried over MgSO4 and vacuum filtered. The filtrate was rotary evaporated and dried under vacuum to give a white solid as α,α-dimethylphenylacetic acid 3 (87-89%). Method D
Quantity
0.1 mol
Type
reactant
Reaction Step One
Name
Quantity
1.02 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:6])[CH3:5].[OH-].[K+]>CO.O>[CH3:6][C:4]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)([CH3:5])[C:3]([OH:13])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC(C(C)(C)C1=CC=CC=C1)=O
Name
Quantity
1.02 mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 3.5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was stripped off by rotary evaporation
ADDITION
Type
ADDITION
Details
To the residual liquid was added 100 mL of water and enough concentrated HCl
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with Et2O (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4 and vacuum
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was rotary evaporated
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
3.5 d
Name
Type
product
Smiles
CC(C(=O)O)(C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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